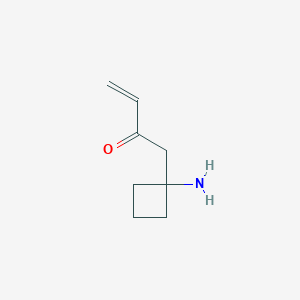
1-(1-Aminocyclobutyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Aminocyclobutyl)but-3-en-2-one is an organic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.19 g/mol . This compound features a cyclobutyl ring with an amino group and a butenone moiety, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 1-(1-Aminocyclobutyl)but-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with an appropriate amine under controlled conditions to introduce the amino group. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
1-(1-Aminocyclobutyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts, depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(1-Aminocyclobutyl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-(1-Aminocyclobutyl)but-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The butenone moiety may also participate in interactions with other molecular targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-(1-Aminocyclobutyl)but-3-en-2-one can be compared with similar compounds such as:
1-(3-Aminocyclobutyl)but-3-en-2-one: This compound has a similar structure but with the amino group positioned differently on the cyclobutyl ring.
4-(4-Hydroxyphenyl)-but-3-en-2-one: This compound features a hydroxyphenyl group instead of an amino group, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C8H13NO |
|---|---|
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
1-(1-aminocyclobutyl)but-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-2-7(10)6-8(9)4-3-5-8/h2H,1,3-6,9H2 |
InChI-Schlüssel |
DDYYNFAZPPNSSO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)CC1(CCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


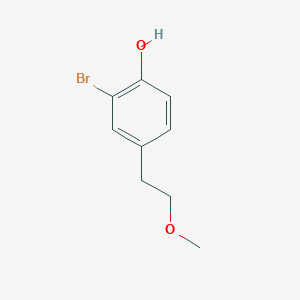
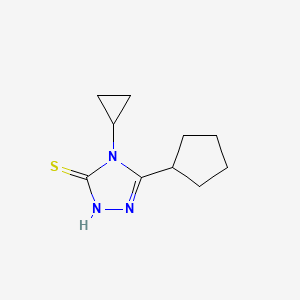
![2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13174376.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol](/img/structure/B13174386.png)
![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)
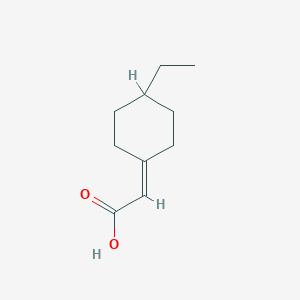
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174397.png)
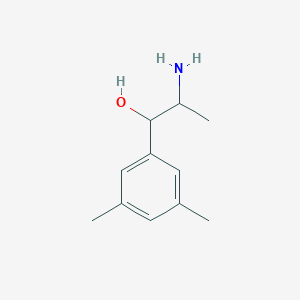

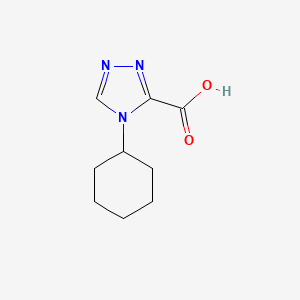
![1-[4-(Cyclobutylamino)piperidin-1-yl]ethan-1-one](/img/structure/B13174415.png)
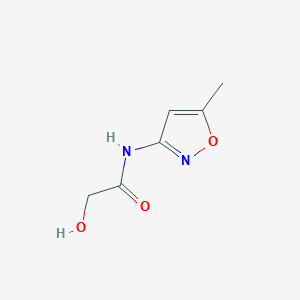
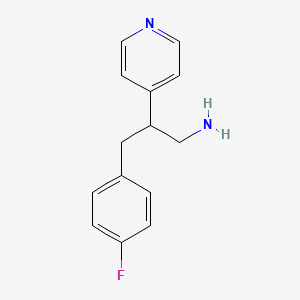
![1-[1-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13174436.png)
